![molecular formula C13H10FN5 B6459222 6-fluoro-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine CAS No. 2549012-52-2](/img/structure/B6459222.png)
6-fluoro-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-fluoro-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine” is a complex organic compound. It belongs to the class of organic compounds known as 2-halobenzoic acids and derivatives . These are benzoic acids or derivatives carrying a halogen atom at the 2-position of the benzene ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, selective fluorination of 4-substituted 2-aminopyrimidine derivatives with Selectfluor in the presence of Ag2CO3 has been presented . The substrates are 4-aryl- or vinyl- or amine-substituted 2-aminopyrimidines . This method gives 4-substituted 5-fluoro-2-aminopyrimidines in fair to high yields with excellent regioselectivities .Scientific Research Applications
Antitumor Activity
Quinazoline derivatives, including 6-fluoro-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine , have shown promise as antitumor agents. Several approved drugs, such as erlotinib, gefitinib, afatinib, lapatinib, and vandetanib, are quinazoline-based compounds used in cancer therapy. These drugs target specific molecular pathways, making them effective against bladder cancers and other malignancies .
Liver Fibrosis Treatment
Collagen deposition plays a crucial role in liver fibrosis. Compounds like 6-fluoro-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine could potentially inhibit collagen synthesis. For instance:
Antiproliferative Activity
Novel quinazoline derivatives, including our compound of interest, have been evaluated for their antiproliferative effects against human cancer cell lines. These studies provide insights into their potential use in cancer treatment .
Future Directions
The future directions for the research and development of “6-fluoro-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine” and similar compounds could include further exploration of their biological activities, potential applications in various fields such as medicine and agriculture, and the development of novel and promising fungicides .
Mechanism of Action
Target of Action
The primary target of 6-fluoro-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine is the Werner (WRN) helicase . WRN helicase plays a crucial role in DNA repair and replication, and its inhibition can lead to genomic instability, a key hallmark of cancer .
Mode of Action
6-fluoro-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine interacts with the WRN helicase, inhibiting its function . This inhibition disrupts the DNA damage response (DDR), leading to an accumulation of DNA errors and promoting rapid growth of tumor cells .
Biochemical Pathways
The compound affects the major pathways involved in DNA repair, including base excision repair (BER), nucleotide excision repair (NER), and mismatch repair (MMR) . By inhibiting WRN helicase, these pathways are disrupted, leading to an accumulation of DNA errors and promoting tumor growth .
Result of Action
The result of the compound’s action is the inhibition of WRN helicase, leading to genomic instability and promoting the rapid growth of tumor cells . Some derivatives of the compound have shown excellent inhibitory activity against different cancer cell lines .
Action Environment
The action of 6-fluoro-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine can be influenced by various environmental factors. For instance, endogenous factors such as replication errors, cell metabolism, and oxidative stress, or exogenous factors such as ultraviolet radiation, ionizing radiation, and chemical exposure can affect the DNA damage response and thus the efficacy of the compound
properties
IUPAC Name |
6-fluoro-N-(pyrimidin-2-ylmethyl)quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN5/c14-9-2-3-11-10(6-9)13(19-8-18-11)17-7-12-15-4-1-5-16-12/h1-6,8H,7H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YELAWZKSHFWKSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)CNC2=NC=NC3=C2C=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-N-[(pyrimidin-2-yl)methyl]quinazolin-4-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.